

In-Vitro Pharmacological Profile of VU0467319

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-VU0637120

Cat. No.: B10856568

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VU0467319 is a highly selective positive allosteric modulator of the M1 muscarinic acetylcholine receptor. It has been developed as a potential therapeutic for cognitive deficits associated with neurological and psychiatric disorders.

Quantitative In-Vitro Data

The following table summarizes the key in-vitro pharmacological parameters for VU0467319.

Parameter	Value	Cell Line/Assay Condition	Reference
M1 PAM Potency (EC50)	492 ± 2.9 nM	CHO-K1 cells expressing human M1	[1]
M1 Agonism (EC50)	> 30 µM	CHO-K1 cells expressing human M1	[1]
Maximal ACh Potentiation	71.3 ± 9.9%	CHO-K1 cells expressing human M1	[1]
Selectivity	>60-fold vs. M2-M5	Not specified	[1]
Brain Penetration (Kp, mouse)	0.77	In vivo pharmacokinetic study	[1]
Brain Penetration (Kp,uu, mouse)	1.3	In vivo pharmacokinetic study	[1]
Brain Penetration (Kp, rat)	0.64	In vivo pharmacokinetic study	[1]
Brain Penetration (Kp,uu, rat)	0.91	In vivo pharmacokinetic study	[1]

Experimental Protocols

M1 Receptor Potentiation Assay (Calcium Mobilization)

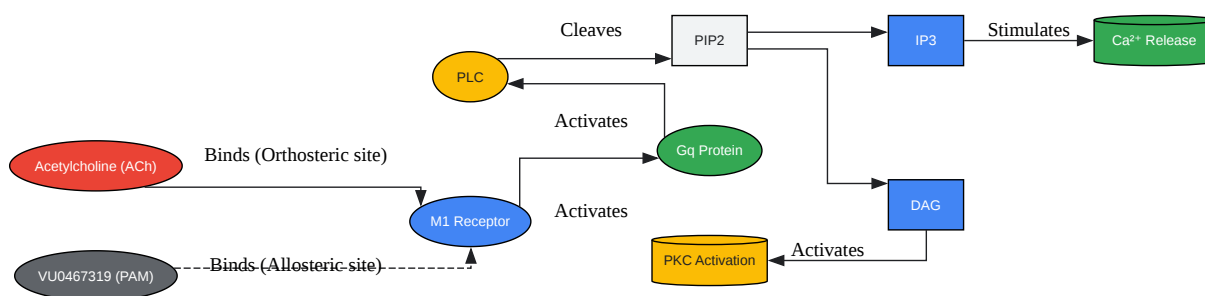
This assay is designed to measure the ability of a compound to potentiate the response of the M1 receptor to its endogenous agonist, acetylcholine (ACh).

- **Cell Culture:** Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 muscarinic receptor are cultured in standard media.
- **Cell Plating:** Cells are seeded into 384-well plates and grown to confluence.
- **Dye Loading:** The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.

- **Compound Incubation:** Test compounds, such as VU0467319, are added to the wells at various concentrations and incubated for a specified period.
- **Agonist Stimulation:** A sub-maximal concentration of acetylcholine (EC20) is added to the wells to stimulate the M1 receptor.
- **Signal Detection:** Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).
- **Data Analysis:** The potentiation by the test compound is calculated as the fold-shift of the ACh EC50 or as the percentage of the maximal response to a saturating concentration of ACh.

Signaling Pathway

The following diagram illustrates the canonical signaling pathway for M1 receptor activation and positive allosteric modulation.

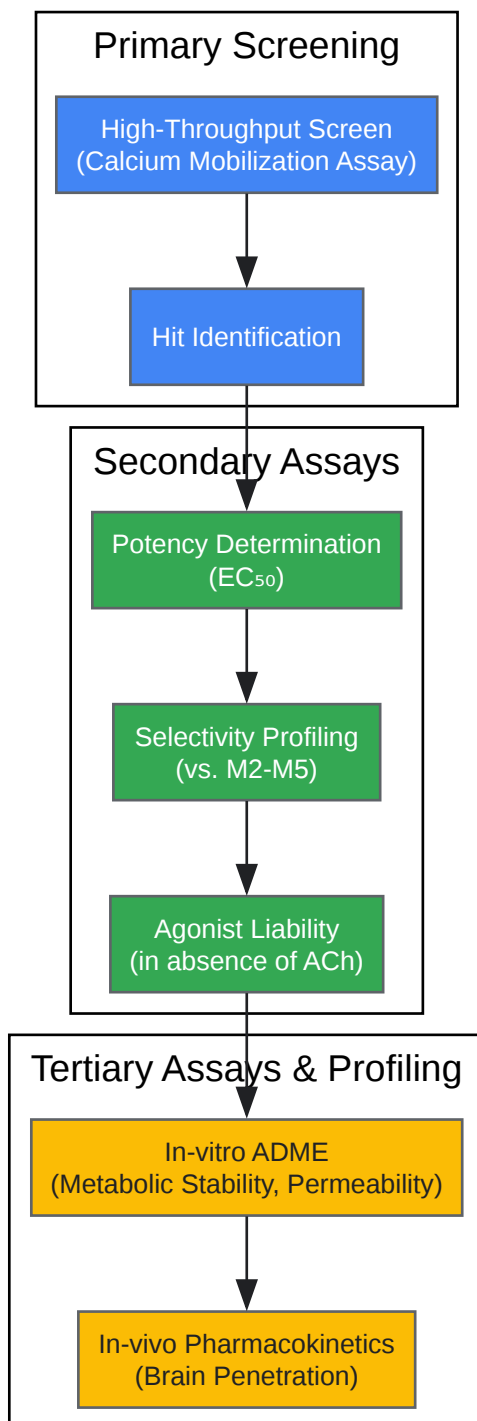


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Caption: M1 receptor signaling pathway with positive allosteric modulation.

Experimental Workflow

The following diagram outlines the typical workflow for the in-vitro characterization of an M1 PAM.



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Caption: Workflow for in-vitro characterization of M1 PAMs.

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References

- 1. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Vitro Pharmacological Profile of VU0467319]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856568#preliminary-in-vitro-studies-of-s-vu0637120]

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